molecular formula C11H8ClFN2O2 B11858980 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

Cat. No.: B11858980
M. Wt: 254.64 g/mol
InChI Key: YMHUGBYQCJXSSS-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and stability, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It is a candidate for drug development due to its enhanced stability and biological activity.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits the replication and transcription of bacterial DNA, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and stability.

Biological Activity

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family, characterized by its unique structure which includes a chlorine atom, a fluorine atom, and a methoxy group. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H8ClFNO2, with a molecular weight of approximately 254.64 g/mol. Its structural features include:

  • Chlorine at the 4-position
  • Fluorine at the 6-position
  • Methoxy group at the 8-position
  • Carboxamide functional group at the 3-position

These functional groups are responsible for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds derived from quinoline structures exhibit various biological activities, including antimicrobial effects. Specifically, derivatives of quinoline have shown efficacy against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliEffective against Gram-negative bacteria
Candida albicansExhibited antifungal properties

The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial enzymes or cell wall synthesis pathways.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. For instance, research on similar compounds has demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves inhibition of translation elongation factors in the parasite:

Compound EC50 (nM) Effectiveness Reference
4-Chloro-6-fluoroquinolineModerate potencyInhibits growth of P. falciparum
Novel quinoline derivativesLow nanomolar potencyEffective in mouse models

These findings suggest that this compound may share similar antimalarial mechanisms.

Anti-inflammatory Activity

In addition to antimicrobial and antimalarial properties, this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest it could act as an inhibitor for specific enzymes involved in inflammatory pathways:

  • Potential Mechanism : Inhibition of cyclooxygenase (COX) enzymes
  • Implication : Could be beneficial in treating inflammatory diseases

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated various quinoline derivatives, including this compound, against clinical strains of bacteria. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with varying Minimum Inhibitory Concentration (MIC) values.
  • Antimalarial Screening : In a phenotypic screening against P. falciparum, compounds similar to 4-chloro-6-fluoro-8-methoxyquinoline showed promising results with EC50 values indicating effective inhibition of parasite growth.
  • Inflammation Model Testing : In vitro assays demonstrated the compound's ability to reduce pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory conditions.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

InChI

InChI=1S/C11H8ClFN2O2/c1-17-8-3-5(13)2-6-9(12)7(11(14)16)4-15-10(6)8/h2-4H,1H3,(H2,14,16)

InChI Key

YMHUGBYQCJXSSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)F

Origin of Product

United States

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